molecular formula C18H14F4N2O4S B563003 Bicalutamide-d4 CAS No. 1185035-71-5

Bicalutamide-d4

Cat. No. B563003
CAS RN: 1185035-71-5
M. Wt: 434.398
InChI Key: LKJPYSCBVHEWIU-ZDPIWEEJSA-N
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Description

Bicalutamide-d4 is a non-steroidal androgen receptor inhibitor . It is used to treat prostate cancer that has spread to other parts of the body (metastatic) . It works by blocking the effects of testosterone, a male hormone, which helps stop the growth and spread of cancer cells .


Synthesis Analysis

Bicalutamide analogues have been synthesized for potential treatment of prostate cancer . A series of 15 bicalutamide analogues were prepared and their antiproliferative activity was evaluated against different human prostate cancer cell lines . Another approach involves a one-pot hydroxysulfonylation reaction through a photocatalytic redox process .


Molecular Structure Analysis

The molecular formula of Bicalutamide-d4 is C18H14F4N2O4S . It has a molecular weight of 434.4 g/mol . The compound is a racemic mixture that is a 50:50 composition of the ®-bicalutamide and (S)-bicalutamide enantiomers .


Chemical Reactions Analysis

Bicalutamide analogues have shown remarkable enhancement in anticancer activity across different prostate cancer cell lines . The deshydroxy analogue was the most active compound . Quantum chemical analysis has been used to understand the interplay of intra- and intermolecular interactions leading to conformational preferences in this molecule .


Physical And Chemical Properties Analysis

Bicalutamide-d4 has a molecular weight of 434.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 9 . It has a Rotatable Bond Count of 5 . The Exact Mass is 434.08614774 g/mol and the Monoisotopic Mass is 434.08614774 g/mol .

Scientific Research Applications

Anticancer Activity Enhancement

Studies have shown that Bicalutamide analogues, including deuterated forms, display enhanced anticancer activity against prostate cancer cell lines . Bicalutamide-d4 could be investigated for similar or improved efficacy.

Drug Formulation Research

Bicalutamide-d4 can be utilized in drug formulation research to improve the solubility and bioavailability of Bicalutamide. Inclusion complexes with cyclodextrins have been shown to increase the water solubility and anticancer activity of Bicalutamide .

Mechanism of Action

Target of Action

Bicalutamide-d4, like its parent compound Bicalutamide, primarily targets the androgen receptors . These receptors play a crucial role in the growth of normal and malignant prostatic tissue .

Mode of Action

Bicalutamide-d4 competes with androgens for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin . This interaction inhibits the stimulation of the growth of normal and malignant prostatic tissue .

Biochemical Pathways

Bicalutamide-d4 affects multiple biochemical pathways. It initiates apoptotic and fibrotic pathways, including androgen deprivation, downregulation of the androgen receptor → phosphatidylinositol-3-kinase → Akt pathway, upregulation of the extrinsic apoptotic pathway- tumor necrosis factor α → nuclear factor κB → caspase . It also increases the expressions of fibrosis-related proteins including platelet-derived growth factor β, fibronectin, and collagen IV .

Pharmacokinetics

Bicalutamide-d4, like Bicalutamide, is well-absorbed . Its absolute bioavailability is unknown . Bicalutamide and its metabolites are eliminated in urine, feces, and bile, mainly in the form of conjugates . Approximately 31% of the given dose is excreted unchanged, with the remainder excreted as metabolites, including conjugated bicalutamide and hydroxy-bicalutamide .

Result of Action

The molecular and cellular effects of Bicalutamide-d4’s action include the induction of apoptosis in prostate cell lines . It also contributes to bicalutamide resistance in prostate cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bicalutamide-d4. For instance, the use of Bicalutamide-d4 has been predicted to present an insignificant risk to the environment .

Safety and Hazards

Bicalutamide can harm an unborn baby if you father a child while using this medicine . Use effective birth control to prevent pregnancy while using bicalutamide and for at least 130 days (about 19 weeks) after your last dose .

Future Directions

Bicalutamide is usually taken once per day in the morning or evening . Your doctor may occasionally change your dose . It is not known if bicalutamide tablets are safe and effective in children .

properties

IUPAC Name

N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/i3D,4D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJPYSCBVHEWIU-ZDPIWEEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)CC(C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678685
Record name N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicalutamide-d4

CAS RN

1185035-71-5
Record name N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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